molecular formula C16H20N2 B14404565 4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline CAS No. 83848-99-1

4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline

Cat. No.: B14404565
CAS No.: 83848-99-1
M. Wt: 240.34 g/mol
InChI Key: UYOQTLHKPFOTAD-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity required for its applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Properties

CAS No.

83848-99-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[2-(4-aminophenyl)propan-2-yl]-2-methylaniline

InChI

InChI=1S/C16H20N2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10H,17-18H2,1-3H3

InChI Key

UYOQTLHKPFOTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)N)N

Origin of Product

United States

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